alpha-Ochratoxin
alpha-Ochratoxin
Ochratoxin alpha is a member of the class of isocoumarins that is 1-oxo-3,4-dihydro-2-benzopyran-7-carboxylic acid carrying additional methyl, chloro and hydroxy substituents at positions 3, 5 and 8 respectively. A non-toxic metabolite of the mycotoxin ochratoxin A. It has a role as a bacterial xenobiotic metabolite, a human urinary metabolite, a human xenobiotic metabolite and a marine xenobiotic metabolite. It is a member of isochromanes, a member of isocoumarins, an organochlorine compound, a member of phenols and a member of benzoic acids.
Brand Name:
Vulcanchem
CAS No.:
19165-63-0
VCID:
VC21084545
InChI:
InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)/t4-/m1/s1
SMILES:
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl
Molecular Formula:
C11H9ClO5
Molecular Weight:
256.64 g/mol
alpha-Ochratoxin
CAS No.: 19165-63-0
Cat. No.: VC21084545
Molecular Formula: C11H9ClO5
Molecular Weight: 256.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ochratoxin alpha is a member of the class of isocoumarins that is 1-oxo-3,4-dihydro-2-benzopyran-7-carboxylic acid carrying additional methyl, chloro and hydroxy substituents at positions 3, 5 and 8 respectively. A non-toxic metabolite of the mycotoxin ochratoxin A. It has a role as a bacterial xenobiotic metabolite, a human urinary metabolite, a human xenobiotic metabolite and a marine xenobiotic metabolite. It is a member of isochromanes, a member of isocoumarins, an organochlorine compound, a member of phenols and a member of benzoic acids. |
|---|---|
| CAS No. | 19165-63-0 |
| Molecular Formula | C11H9ClO5 |
| Molecular Weight | 256.64 g/mol |
| IUPAC Name | (3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid |
| Standard InChI | InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)/t4-/m1/s1 |
| Standard InChI Key | OSFWJKYWJMZKSM-SCSAIBSYSA-N |
| Isomeric SMILES | C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl |
| SMILES | CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl |
| Canonical SMILES | CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl |
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